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Compound of Interest
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Cat. No.: B1620357 Get Quote

Introduction

Lactic anhydride (CAS No. 97-73-4), systematically known as 2-hydroxypropanoyl 2-

hydroxypropanoate, is a dicarboxylic anhydride derived from lactic acid. With the molecular

formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol , it serves as a key intermediate in

various chemical syntheses, including the production of polylactic acid (PLA), a biodegradable

polymer with significant applications in medicine and consumer goods.[1][2] Accurate structural

elucidation and purity assessment of lactic anhydride are paramount for its application in

research and industry. This technical guide provides a comprehensive overview of its

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Due to the chiral centers in lactic anhydride, its NMR spectra can provide

detailed information about its stereochemistry.

¹H NMR Data (Predicted)

Experimental ¹H NMR data for lactic anhydride is not readily available in public spectral

databases. The following data is based on established chemical shift principles for similar

structures.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 - 5.0 Quartet (q) 2H CH

~1.5 - 1.7 Doublet (d) 6H CH₃

Broad singlet 2H OH

¹³C NMR Data (Predicted)

As with ¹H NMR, experimental ¹³C NMR data is sparse. The predicted chemical shifts are

based on the expected electronic environments of the carbon atoms.

Chemical Shift (δ) ppm Carbon Type Assignment

~170 - 175 C C=O (Anhydride)

~68 - 72 CH CH-OH

~18 - 22 CH₃ CH₃

Interpretation
The ¹H NMR spectrum is expected to show a quartet for the methine proton (CH) due to

coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl

protons (CH₃) would appear as a doublet. The hydroxyl (OH) proton signal is typically broad

and its chemical shift can vary depending on solvent, concentration, and temperature.

In the ¹³C NMR spectrum, three distinct signals are anticipated, corresponding to the carbonyl

carbon of the anhydride, the methine carbon bearing the hydroxyl group, and the methyl

carbon.

Standard Experimental Protocol for NMR
Sample Preparation: Dissolve approximately 5-10 mg of purified lactic anhydride in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1620357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm to

ensure sample homogeneity.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 12-16 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 0-220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

typically required due to the low natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phasing the spectrum, and referencing it to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The spectrum of lactic anhydride is characterized by the

distinctive absorptions of the anhydride functional group.

Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

1850 - 1800 Strong
C=O Symmetric

Stretch
Anhydride

1790 - 1740 Strong
C=O Asymmetric

Stretch
Anhydride

3550 - 3200 Strong, Broad O-H Stretch Alcohol

1300 - 1000 Strong C-O Stretch Anhydride/Alcohol

2990 - 2850 Medium C-H Stretch Alkane

Interpretation
The most prominent features in the IR spectrum of lactic anhydride are the two strong

carbonyl (C=O) stretching bands, which are characteristic of an anhydride functional group.[3]

[4] The higher frequency band corresponds to the symmetric C=O stretch, while the lower

frequency band is due to the asymmetric stretch.[3] A strong, broad absorption in the region of

3550-3200 cm⁻¹ indicates the presence of the hydroxyl (O-H) groups, which are likely involved

in hydrogen bonding. Additionally, a strong C-O stretching absorption is expected in the

fingerprint region (1300-1000 cm⁻¹).[5]

Standard Experimental Protocol for FT-IR
Sample Preparation (Neat Liquid):

Place one drop of lactic anhydride onto the surface of a potassium bromide (KBr) or

sodium chloride (NaCl) salt plate.

Place a second salt plate on top and gently rotate to form a thin, uniform liquid film.

Sample Preparation (ATR):

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of

the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good

contact.
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Background Spectrum: Acquire a background spectrum of the clean, empty sample holder

(or clean ATR crystal) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample into the spectrometer's sample compartment

and acquire the spectrum.

Data Acquisition:

Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Set the resolution to 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. Electron Ionization (EI) is a common technique that involves bombarding the

molecule with high-energy electrons, leading to ionization and fragmentation.

Key Mass Spectrometry Data (GC-MS)

While a GC-MS spectrum is available in the Wiley Registry, specific fragmentation data is not

publicly detailed.[6][7] The following represents an interpretation of expected fragmentation

patterns for a molecule with the structure of lactic anhydride (MW = 162.14).
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m/z (mass-to-charge ratio) Proposed Fragment Notes

162 [C₆H₁₀O₅]⁺• Molecular Ion (M⁺•)

117 [M - COOH]⁺ Loss of a carboxyl group

89 [M - C₃H₅O₂]⁺
Cleavage of the anhydride

bond

73 [C₃H₅O₂]⁺ Lactoyl fragment

45 [COOH]⁺ Carboxyl fragment

43 [CH₃CO]⁺ Acetyl fragment

Interpretation
In an EI mass spectrum, the peak with the highest mass-to-charge ratio typically corresponds

to the molecular ion (M⁺•), which for lactic anhydride would be at m/z 162. The fragmentation

pattern provides a molecular fingerprint. Common fragmentation pathways for anhydrides and

esters involve cleavage at the C-O bonds. We would expect to see fragments corresponding to

the loss of a carboxyl group (m/z 45) or cleavage of the central anhydride linkage, leading to

lactoyl-type fragments (e.g., m/z 73). The relative abundance of these fragments helps in

confirming the structure.

Standard Experimental Protocol for EI-MS
Sample Introduction: Introduce a dilute solution of lactic anhydride in a volatile solvent

(e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation and purification.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the

molecule, forming a positively charged molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ions causes them to break apart

into smaller, charged fragments and neutral radicals.
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Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are

accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Integrated Spectroscopic Analysis Workflow
The definitive structural elucidation of lactic anhydride relies on the integration of data from

multiple spectroscopic techniques. The workflow diagram below illustrates the logical process

of analyzing a sample from preparation to final structure confirmation.

Sample Preparation

Spectroscopic Analysis
Data Interpretation

Conclusion
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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